JWH-250 5-Hydroxypentyl
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Overview
Description
JWH 250 N-(5-hydroxypentyl) metabolite: is a primary urinary metabolite of JWH-250, a synthetic cannabinoid found in certain herbal blends such as K2 or Spice . This monohydroxy analog is also referred to as the omega-hydroxy metabolite of JWH-250 . Synthetic cannabinoids like JWH-250 are designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the active component of cannabis .
Mechanism of Action
Target of Action
JWH-250 5-Hydroxypentyl is a synthetic cannabinoid . It primarily targets the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory .
Mode of Action
This compound acts as an agonist at both the CB1 and CB2 receptors . This means it binds to these receptors and activates them, mimicking the effects of natural cannabinoids . The activation of these receptors leads to various changes in cellular activity, depending on the specific cell type and location within the body .
Biochemical Pathways
Given its action on cannabinoid receptors, it likely influences pathways involved in pain perception, mood regulation, and memory
Pharmacokinetics
It is known to be a metabolite of jwh-250, suggesting it is produced in the body through the metabolic breakdown of jwh-250 . It is detectable in both serum and urine , indicating it is likely distributed throughout the body and excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with cannabinoid receptors. As an agonist of these receptors, it can trigger a variety of responses, including changes in pain sensation, mood, and memory . The specific effects can vary widely depending on factors such as the individual’s physiology and the presence of other substances .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs or substances, the individual’s physiological state, and genetic factors that can affect drug metabolism
Biochemical Analysis
Biochemical Properties
JWH-250 5-Hydroxypentyl is expected to interact with cannabinoid receptors in the body These receptors are part of the endocannabinoid system, which plays a role in a variety of physiological processes
Cellular Effects
As a synthetic cannabinoid, it is expected to influence cell function by interacting with cannabinoid receptors . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is expected to exert its effects at the molecular level by binding to cannabinoid receptors . This could potentially lead to changes in enzyme activity, gene expression, and other cellular processes
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of JWH 250 N-(5-hydroxypentyl) metabolite involves the hydroxylation of the N-pentyl chain of JWH-250. The synthetic route typically includes:
Starting Material: JWH-250.
Hydroxylation: Introduction of a hydroxyl group at the 5th position of the N-pentyl chain using suitable oxidizing agents.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution: Potential substitution reactions may occur at the indole ring or the methoxyphenyl group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reaction Conditions: Reactions are typically carried out under controlled temperatures and pH to ensure selective hydroxylation.
Major Products:
Scientific Research Applications
Chemistry:
- Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids in biological samples .
Biology:
Medicine:
Industry:
Comparison with Similar Compounds
- JWH-018 N-(5-hydroxypentyl) metabolite
- JWH-073 N-(5-hydroxypentyl) metabolite
- AM-2201 N-(5-hydroxypentyl) metabolite
Uniqueness:
Properties
IUPAC Name |
1-[1-(5-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-26-22-12-6-3-9-17(22)15-21(25)19-16-23(13-7-2-8-14-24)20-11-5-4-10-18(19)20/h3-6,9-12,16,24H,2,7-8,13-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAGHVHOGRTTHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)C2=CN(C3=CC=CC=C32)CCCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017743 |
Source
|
Record name | JWH-250 N-(5-hydroxypentyl) metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-83-4 |
Source
|
Record name | JWH-250 N-(5-hydroxypentyl) metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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